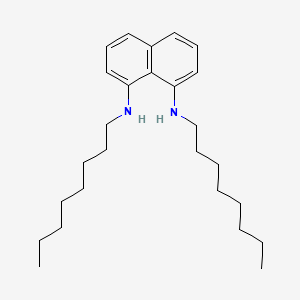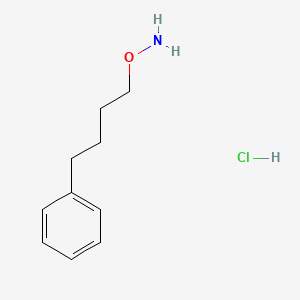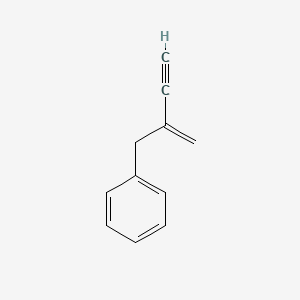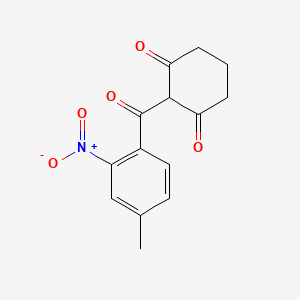
2-(4-Methyl-2-nitrobenzoyl)cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methyl-2-nitrobenzoyl)cyclohexane-1,3-dione is a synthetic compound known for its herbicidal properties. It is a member of the triketone class of herbicides, which are known for their ability to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This compound is used primarily in agricultural settings to control a variety of broad-leaved weeds and some grass species.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-nitrobenzoyl)cyclohexane-1,3-dione typically involves the reaction of 1,3-cyclohexanedione with the acid chloride of 4-(methylsulfonyl)-2-nitrobenzoic acid. The enolic hydroxyl group of the diketone reacts to form the benzoylated derivative. This intermediate is then rearranged to the final product using a catalytic amount of cyanide ion derived from acetone cyanohydrin .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(4-Methyl-2-nitrobenzoyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Reduction: 2-(4-Methyl-2-aminobenzoyl)cyclohexane-1,3-dione.
Substitution: Various substituted benzoyl derivatives.
Hydrolysis: Cyclohexane-1,3-dione and 4-methyl-2-nitrobenzoic acid.
科学的研究の応用
2-(4-Methyl-2-nitrobenzoyl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of triketones and their derivatives.
Biology: Investigated for its effects on plant physiology and its potential use in weed management.
Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals.
Industry: Utilized in the formulation of herbicides for agricultural use
作用機序
The primary mechanism of action of 2-(4-Methyl-2-nitrobenzoyl)cyclohexane-1,3-dione is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of HPPD leads to the depletion of these essential compounds, resulting in the bleaching and death of susceptible plants .
類似化合物との比較
Similar Compounds
Leptospermone: A natural triketone with herbicidal activity.
Sulcotrione: Another synthetic triketone herbicide with similar properties.
Mesotrione: A closely related compound with a similar mode of action
Uniqueness
2-(4-Methyl-2-nitrobenzoyl)cyclohexane-1,3-dione is unique due to its specific structural features that confer high selectivity and potency as an HPPD inhibitor. Its ability to control a wide range of weed species with minimal impact on crops makes it a valuable tool in modern agriculture.
特性
CAS番号 |
135385-13-6 |
|---|---|
分子式 |
C14H13NO5 |
分子量 |
275.26 g/mol |
IUPAC名 |
2-(4-methyl-2-nitrobenzoyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C14H13NO5/c1-8-5-6-9(10(7-8)15(19)20)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3 |
InChIキー |
FJUFHTAUWVTXRT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


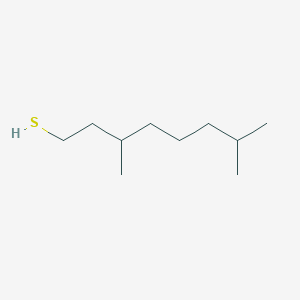
![Benzamide, N-[4-(phenylamino)butyl]-](/img/structure/B14277812.png)

![N-[2-(Cyclopent-2-en-1-yl)phenyl]acetamide](/img/structure/B14277822.png)
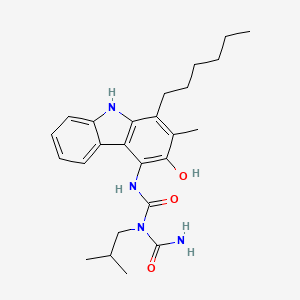
![2-[2-(Decyloxy)phenoxy]oxane](/img/structure/B14277834.png)
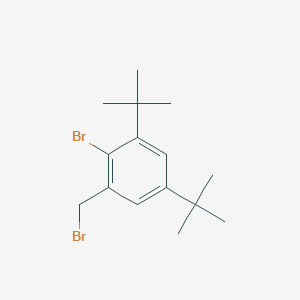
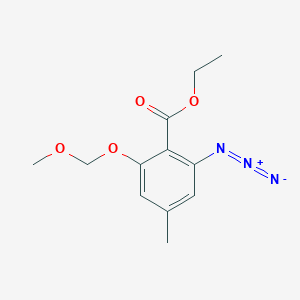
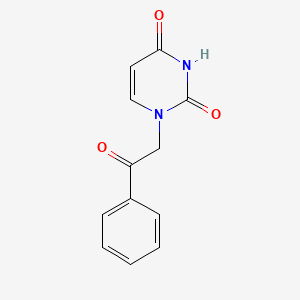
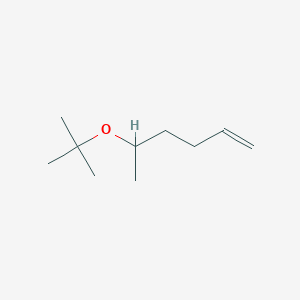
![N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine](/img/structure/B14277860.png)
